Ramipril Acil-beta-D-glucurónido

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ramipril Acyl-β-D-glucuronide involves complex biochemical pathways, primarily through hepatic metabolism. Ramipril is metabolized into its active form, Ramiprilat, and further undergoes glucuronidation to form Ramipril Acyl-β-D-glucuronide. This process is indicative of the drug's phase II metabolism, where glucuronide conjugation increases the solubility of the drug for easier excretion. Advanced synthesis techniques, including selective acylation methods, have been developed for the efficient synthesis of β-acyl glucuronides, offering a pathway for creating Ramipril Acyl-β-D-glucuronide analogs for research purposes (Perrie et al., 2005).

Molecular Structure Analysis

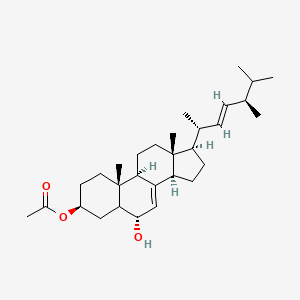

The molecular structure of Ramipril Acyl-β-D-glucuronide is characterized by the presence of an acyl-glucuronide linkage, which is a key feature influencing its stability and reactivity. The acyl-glucuronide moiety is known for its propensity to undergo intramolecular rearrangements, leading to the formation of isomeric structures. These rearrangements are influenced by the molecule's physicochemical properties, such as electronic and steric factors, which can significantly impact its stability under physiological conditions (Camilleri et al., 2018).

Chemical Reactions and Properties

Ramipril Acyl-β-D-glucuronide exhibits a notable reactivity, particularly in its ability to undergo acyl migration and form stable covalent bonds with proteins. This reactivity is attributed to the acyl glucuronide's electrophilic nature, making it a potential mediator of drug-induced toxicity. Studies on the degradation of acyl glucuronides under physiological conditions have provided insights into the kinetics of these reactions, highlighting the influence of the glucuronide's electronic and steric features on its reactivity and stability (Baba & Yoshioka, 2009).

Physical Properties Analysis

The physical properties of Ramipril Acyl-β-D-glucuronide, such as solubility and stability, are critical for its pharmacokinetic profile. Its enhanced solubility compared to the parent compound Ramipril facilitates its excretion through renal and biliary routes. The stability of Ramipril Acyl-β-D-glucuronide is significantly influenced by pH and the presence of β-glucuronidase, with studies demonstrating its susceptibility to hydrolysis and the formation of isomeric forms under varying pH conditions (Dickinson & King, 1993).

Chemical Properties Analysis

The chemical properties of Ramipril Acyl-β-D-glucuronide, particularly its reactivity and interaction with biological macromolecules, are pivotal in understanding its role in drug metabolism and potential adverse effects. The compound's ability to form covalent bonds with proteins through its acyl glucuronide moiety has been associated with drug-induced toxicity, underscoring the importance of assessing its chemical reactivity in the context of safety and efficacy (Dickinson & King, 1993).

Aplicaciones Científicas De Investigación

Estudios de Bioequivalencia

Ramipril Acil-beta-D-glucurónido se utiliza en estudios de bioequivalencia para garantizar la consistencia terapéutica entre los medicamentos de marca y los genéricos. Se ha desarrollado un método sensible de LC-MS/MS para la determinación de Ramipril en plasma humano, lo cual es crucial para evaluar la biodisponibilidad y las propiedades farmacocinéticas del fármaco {svg_1}.

Análisis de Metabolitos del Fármaco

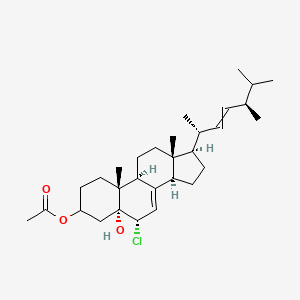

Este compuesto sirve como un metabolito clave en el estudio de las vías metabólicas del Ramipril. Comprender su estabilidad y reactividad en el plasma humano ayuda a evaluar la eficacia y seguridad del fármaco {svg_2}.

Ensayos Clínicos

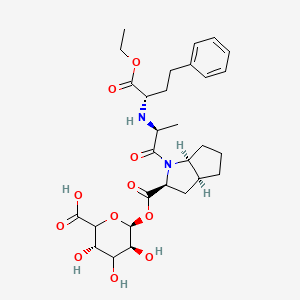

En entornos clínicos, se investiga el papel del this compound por su potencial para extender la esperanza de vida en pacientes con insuficiencia cardíaca posterior a un infarto agudo de miocardio. Es un área de interés para los beneficios de supervivencia a largo plazo {svg_3}.

Desarrollo de Fármacos

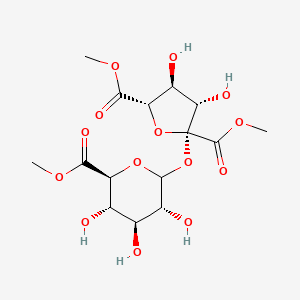

La estabilidad del compuesto bajo diversas condiciones es fundamental en el desarrollo de fármacos, particularmente en el diseño de inhibidores de la ECA. Su comportamiento in vitro puede influir en la precisión de la estimación del Ramipril en plasma, lo que afecta el desarrollo de nuevas formulaciones {svg_4}.

Impacto en la Investigación Médica

This compound es significativo en la investigación médica para comprender las toxicidades inducidas por fármacos. Se explora su función como mediador en tales toxicidades para mejorar los perfiles de seguridad de los fármacos que contienen ácido carboxílico {svg_5}.

Aplicaciones Bioquímicas

En bioquímica, el compuesto es esencial para estudiar la naturaleza electrofílica de los acil glucurónidos y su capacidad para modificar moléculas biológicas. Esto tiene implicaciones para la acción e interacciones de los fármacos a nivel molecular {svg_6}.

Mecanismo De Acción

Target of Action

Ramipril Acyl-beta-D-glucuronide is a metabolite of Ramipril , which is an inhibitor of the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Mode of Action

It is known that acyl glucuronides, the class of compounds to which ramipril acyl-beta-d-glucuronide belongs, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .

Biochemical Pathways

Conjugation with glucuronic acid is an important pathway in the metabolism of carboxylic acid-containing drugs, resulting in the formation of acyl glucuronides . These compounds often circulate in plasma before being excreted in urine and bile . Acyl glucuronides can inhibit key enzymes and transporters, and interact with several biological systems .

Pharmacokinetics

It is known that ramipril, the parent drug, is quickly hydrolyzed into the active metabolite ramiprilat after absorption .

Result of Action

Acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Action Environment

The action of Ramipril Acyl-beta-D-glucuronide can be influenced by various environmental factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing their safety . Additionally, the bioactivation of carboxylic acid drugs by alternative pathways can confound the understanding of their action .

Safety and Hazards

Acyl glucuronides, especially acyl glucuronides, were often found to be unstable in vitro and in vivo. Acyl glucuronide metabolites can convert back to the parent drugs at physiological pH through hydrolysis . Despite a large body of in vitro data on the reactions of acyl glucuronides with protein, evidence for adduct formation from acyl glucuronides in vivo is limited and potentially ambiguous .

Direcciones Futuras

There is a need to understand the various factors that can affect the safety of acyl glucuronide-producing drugs including the rate of acyl glucuronide formation, the relative reactivity of the acyl glucuronide metabolite formed, the rate of elimination, potential proteins being targeted, and the rate of aglucuronidation . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response .

Propiedades

IUPAC Name |

(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZVWDOXIZGYPD-XHPMATLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858358 | |

| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357570-21-8 | |

| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)